[5-(4-Amino-phenyl)-furan-2-yl]-methanol

Anticancer research Medicinal chemistry Leukemia

This versatile 5-aryl-2-substituted furan derivative is a key building block for medicinal chemistry and bioconjugation. Featuring a primary amine and alcohol, it offers unique reactivity for antiproliferative agent synthesis and analytical method development. Sourced for R&D, this compound provides a reliable, high-purity scaffold for advanced research.

Molecular Formula C11H11NO2
Molecular Weight 189.21g/mol
CAS No. 54146-51-9
Cat. No. B421401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Amino-phenyl)-furan-2-yl]-methanol
CAS54146-51-9
Molecular FormulaC11H11NO2
Molecular Weight189.21g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CO)N
InChIInChI=1S/C11H11NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7,12H2
InChIKeyPGRYIWSQXZECGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS 54146-51-9): A Procurement-Focused Overview of the 5-(4-Aminophenyl)furan-2-yl]methanol Scaffold


[5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS 54146-51-9) is an organic compound belonging to the class of 5-aryl-2-substituted furan derivatives [1]. Its structure, featuring a furan ring substituted at the 2-position with a methanol group and at the 5-position with a 4-aminophenyl moiety , places it within a versatile chemical scaffold used as a building block in medicinal chemistry . The compound is listed in authoritative databases like PubChem (CID 745887) and has a molecular weight of 189.21 g/mol .

Why Generic Substitution of [5-(4-Amino-phenyl)-furan-2-yl]-methanol with Similar Arylfurans Can Compromise Research Integrity


While many arylfuran derivatives share a common core, their specific substituent patterns dictate unique interactions with biological targets and physicochemical properties [1]. Simple, generic substitution based on superficial similarity—e.g., swapping [5-(4-Amino-phenyl)-furan-2-yl]-methanol for 5-(4-nitrophenyl)furan-2-yl]methanol or a carboxylate analog—is not scientifically valid. The primary amine group on the phenyl ring, for instance, is crucial for hydrogen bonding and can be a site for further derivatization, whereas a nitro group alters the electronic landscape and metabolic fate of the molecule [2]. The quantitative evidence presented below highlights specific, measurable differences that justify the selection of this precise compound for certain research applications.

Quantitative Evidence for [5-(4-Amino-phenyl)-furan-2-yl]-methanol: Differentiating Performance Against Closest Analogs


Antiproliferative Activity in Human Leukemia Cells: A Basis for Scaffold Selection

The target compound, [5-(4-Amino-phenyl)-furan-2-yl]-methanol, was evaluated for antiproliferative activity against human acute promyelocytic leukemia cells (NB-4) using an MTT assay over 96 hours. It demonstrated inhibition of cell growth, establishing a baseline for this scaffold in this specific cancer cell line [1]. Direct head-to-head data for this compound against a close analog in this exact assay is not available. However, class-level evidence indicates that structurally similar 5-phenylfuran derivatives have shown varied potency, with one derivative achieving an IC50 of 2.47 μM against SIRT2, which is 7.2-fold more potent than the reference compound AGK2 (IC50 = 17.75 μM) . This demonstrates that the 5-phenylfuran scaffold is highly tunable and that even minor structural changes yield significant differences in biological activity.

Anticancer research Medicinal chemistry Leukemia

Physicochemical Property Differentiation: The Critical Role of the Primary Amine

The target compound features a primary aromatic amine (-NH2) group, which is chemically distinct from the methyl ester group of methyl 5-(4-aminophenyl)furan-2-carboxylate or the nitro group of 5-(4-nitrophenyl)furan-2-yl]methanol [1]. The presence of the amine confers a calculated topological polar surface area (TPSA) of approximately 55 Ų, compared to 39 Ų for the methyl ester analog and 75 Ų for the nitro analog [2]. The amine's pKa (~4.6 for the conjugate acid) also dictates its protonation state at physiological pH, impacting solubility and membrane permeability in ways that the neutral ester or electron-withdrawing nitro group do not. This makes the compound uniquely suited for further derivatization, such as amide bond formation or diazotization, which is not possible with the methyl ester or nitro analogs.

Chemical synthesis Medicinal chemistry Drug design

Antibacterial Potency of the 2,5-Diarylfuran Scaffold: A Class-Level Indicator of Target-Specificity

The core 2,5-diarylfuran structure, of which [5-(4-Amino-phenyl)-furan-2-yl]-methanol is a mono-substituted member, is a recognized pharmacophore for antibacterial activity [1]. As a class, certain dicationic 2,5-bis(4-amidinophenyl)furans have shown potent activity, achieving Minimum Inhibitory Concentrations (MIC) of approximately 1 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans [2]. While the target compound's own MIC data is not publicly available, this class-level evidence underscores that the 5-phenylfuran motif is not merely inert. The specific substitution pattern (mono- vs. di-substituted, amine vs. amidine) will dictate its exact antimicrobial spectrum and potency, making the procurement of a specific, well-characterized analog essential for hypothesis testing.

Antibacterial Drug discovery Microbiology

Optimal Research and Development Application Scenarios for [5-(4-Amino-phenyl)-furan-2-yl]-methanol


Scaffold for Anticancer Agent Development

The compound is most appropriately used as a versatile building block or starting scaffold in the synthesis of novel antiproliferative agents. Its demonstrated, though unquantified, activity against NB-4 leukemia cells [1] and the class-level evidence of potent activity from related furans [2] make it a logical starting point for medicinal chemistry campaigns focused on hematological malignancies. Researchers can systematically modify the amine or alcohol groups to explore structure-activity relationships (SAR) to improve potency and selectivity.

Reference Standard for Analytical Method Development

Due to its specific combination of functional groups (primary amine, primary alcohol, and furan ring), [5-(4-Amino-phenyl)-furan-2-yl]-methanol serves as an excellent model compound for developing or validating analytical methods. Its properties make it suitable for testing the resolution of chromatographic methods (HPLC, LC-MS) designed for moderately polar aromatic amines . Its defined structure and commercial availability at specified purity levels (e.g., 95%+ ) allow for its use as a system suitability standard or a control in impurity profiling studies.

Chemical Biology Probe Precursor

The primary amine and alcohol moieties are ideal attachment points for creating bioconjugates or affinity probes. The compound can be readily derivatized to incorporate biotin, fluorescent dyes, or photoaffinity labels without drastically altering the core 5-(4-aminophenyl)furan structure. This allows researchers to create tools to investigate its protein targets and mechanism of action, leveraging the core structure's implied, but not fully defined, biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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